Tovinontrine: A Technical Deep Dive into its Mechanism of Action
Tovinontrine: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9). Initially developed for the treatment of hemoglobinopathies such as sickle cell disease (SCD) and β-thalassemia, its clinical development has pivoted to focus on heart failure. This technical guide provides a comprehensive overview of the mechanism of action of tovinontrine, detailing its molecular target, the downstream signaling pathways it modulates, and a summary of key preclinical and clinical findings. Experimental protocols for pivotal assays are described, and quantitative data are presented in structured tables for clarity. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction
Tovinontrine is a pharmacologically significant molecule due to its high selectivity for PDE9, an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9, tovinontrine elevates intracellular cGMP levels, a second messenger implicated in a multitude of physiological processes, including vasodilation, inflammation, and erythropoiesis.[2] Initially, the therapeutic hypothesis for tovinontrine in SCD and β-thalassemia was centered on the potential of increased cGMP to induce fetal hemoglobin (HbF) production, reduce vaso-occlusive crises (VOCs), and improve red blood cell health.[3] However, after disappointing results in Phase 2b trials, the focus of tovinontrine's development shifted to heart failure, where augmenting cGMP signaling via the natriuretic peptide pathway is a clinically validated therapeutic strategy.
Core Mechanism of Action: PDE9 Inhibition
The primary mechanism of action of tovinontrine is the competitive inhibition of phosphodiesterase-9 (PDE9). PDE9 is a cGMP-specific phosphodiesterase, meaning it selectively hydrolyzes cGMP to 5'-GMP, thus terminating its signaling activity. By binding to the catalytic site of PDE9, tovinontrine prevents the degradation of cGMP, leading to its accumulation within the cell.
Potency and Selectivity
Preclinical studies have demonstrated that tovinontrine is a potent and highly selective inhibitor of PDE9. In a radiometric assay using recombinant human PDE enzymes, tovinontrine exhibited the following IC50 values:
| Enzyme | IC50 (nM) |
| PDE9A1 | 8.19 |
| PDE9A2 | 9.99 |
Tovinontrine's selectivity for PDE9 is a key feature, minimizing off-target effects. It has been shown to be over 800-fold more potent for PDE9A than for other PDE families, including PDE1A3, PDE1B, PDE1C, and PDE5A2.
Downstream Signaling Pathways
The elevation of intracellular cGMP by tovinontrine initiates a cascade of downstream signaling events that vary depending on the cell type.
In Hematopoietic Cells (Sickle Cell Disease and β-Thalassemia)
In the context of hemoglobinopathies, the proposed mechanism of tovinontrine involved the multifaceted roles of cGMP in erythrocytes and their progenitors.
The key downstream effects in this pathway include:
-
Induction of Fetal Hemoglobin (HbF): Increased cGMP signaling is believed to stimulate the expression of γ-globin, a component of HbF, through the activation of specific erythroid transcription factors.[2]
-
Improved Red Blood Cell (RBC) Health: cGMP can lead to reduced sickling of red blood cells in SCD.
-
Vasodilation: cGMP promotes the relaxation of vascular smooth muscle, leading to vasodilation and improved blood flow.[4]
-
Reduced Inflammation and Adhesion: cGMP signaling can decrease the expression of adhesion molecules on endothelial cells and leukocytes, reducing the inflammation and cell adhesion that contribute to vaso-occlusive crises in SCD.
In Cardiomyocytes (Heart Failure)
In the context of heart failure, tovinontrine's mechanism is centered on augmenting the natriuretic peptide (NP) signaling pathway in cardiomyocytes.
The key downstream effects in this pathway include:
-
Anti-hypertrophic and Anti-fibrotic Effects: cGMP, through the activation of Protein Kinase G (PKG), can counteract pathological cardiac remodeling by inhibiting hypertrophic and fibrotic signaling pathways.[5]
-
Vasodilation: Similar to its effects in the vasculature, cGMP promotes vasodilation, which can reduce cardiac preload and afterload.
-
Cardioprotection: cGMP signaling has been shown to have direct cardioprotective effects, including reducing apoptosis and oxidative stress.[6]
Experimental Protocols
Radiometric PDE9 Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against PDE9.
Principle: The assay measures the conversion of radiolabeled [3H]-cGMP to [3H]-5'-GMP by the PDE9 enzyme. The inhibitor's potency is determined by its ability to reduce the amount of [3H]-5'-GMP formed.
Materials:
-
Recombinant human PDE9 enzyme
-
[3H]-cGMP (radiolabeled substrate)
-
5'-nucleotidase (from snake venom, to convert [3H]-5'-GMP to [3H]-guanosine)
-
Anion exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Test compound (tovinontrine)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, PDE9 enzyme, and varying concentrations of the test compound (tovinontrine).
-
Initiation: Start the reaction by adding a solution containing a fixed concentration of [3H]-cGMP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic activity.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling) or by adding a stop solution.
-
Conversion to Nucleoside: Add 5'-nucleotidase to the reaction mixture and incubate to convert the [3H]-5'-GMP product to [3H]-guanosine.
-
Separation: Apply the reaction mixture to an anion exchange resin column. The unreacted [3H]-cGMP and the [3H]-5'-GMP intermediate will bind to the resin, while the neutral [3H]-guanosine will pass through.
-
Quantification: Collect the eluate containing [3H]-guanosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Summary of Clinical Trial Data
Tovinontrine has been evaluated in several clinical trials for different indications.
Sickle Cell Disease (Ardent Trial - Phase 2b)
The Ardent trial was a randomized, double-blind, placebo-controlled study in adult patients with SCD. The primary endpoint was the annualized rate of vaso-occlusive crises (VOCs).
| Endpoint | High-Dose Tovinontrine | Placebo | p-value |
| Median Annualized VOC Rate | 1.89 | 2.02 | NS |
| Fetal Hemoglobin (HbF) Response (>3% increase) | No significant difference | - | NS |
Outcome: The trial did not meet its primary endpoint, showing no significant difference in the annualized rate of VOCs between the high-dose tovinontrine group and the placebo group.[7] Based on these results, the development of tovinontrine for SCD was discontinued.[7]
β-Thalassemia (Forte Trial - Phase 2b)
The Forte trial was a randomized, double-blind, placebo-controlled study in adult patients with β-thalassemia. The trial evaluated both transfusion-dependent (TDT) and non-transfusion-dependent (NTDT) cohorts.
| Endpoint | Tovinontrine (High and Low Dose) | Placebo |
| TDT Cohort | ||
| Transfusion Burden Reduction | No meaningful benefit | - |
| NTDT Cohort | ||
| Improvement in Disease-Related Biomarkers (including Total Hemoglobin) | No meaningful improvement | - |
Outcome: The Forte trial also failed to demonstrate a meaningful clinical benefit in either the TDT or NTDT cohorts.[8] Consequently, the development of tovinontrine for β-thalassemia was also discontinued.[8]
Heart Failure (Ongoing Phase 2 Trials)
Tovinontrine is currently being investigated in Phase 2 clinical trials for the treatment of heart failure with both preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF).[9][10]
Primary Endpoint: The primary endpoint for these trials is the change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels from baseline to week 12.[11] NT-proBNP is a well-established biomarker for the diagnosis and prognosis of heart failure.
Rationale: The rationale for using tovinontrine in heart failure is to enhance the beneficial effects of the natriuretic peptide system, which is often impaired in this condition. By inhibiting PDE9, tovinontrine is expected to increase cGMP levels in cardiomyocytes, leading to improvements in cardiac function and a reduction in NT-proBNP levels.
Conclusion
Tovinontrine is a potent and selective PDE9 inhibitor that effectively increases intracellular cGMP levels. While its initial development for sickle cell disease and β-thalassemia was halted due to a lack of clinical efficacy in Phase 2b trials, its mechanism of action holds promise for the treatment of heart failure. The ongoing Phase 2 trials will provide crucial data on the potential of tovinontrine to modulate the natriuretic peptide signaling pathway and improve outcomes for patients with heart failure. The information presented in this guide provides a detailed technical overview of tovinontrine's mechanism of action to support further research and development in this area.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Nitric Oxide-cGMP Signaling Stimulates Erythropoiesis through Multiple Lineage-Specific Transcription Factors: Clinical Implications and a Novel Target for Erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imara Presents Clinical and Preclinical Tovinontrine (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 4. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - A friend within the heart: natriuretic peptide receptor signaling [jci.org]
- 6. Atrial natriuretic peptide promotes cardiomyocyte survival by cGMP-dependent nuclear accumulation of zyxin and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sicklecellanemianews.com [sicklecellanemianews.com]
- 8. Imara Left Reassessing After Sickle Cell and Beta-Thalassemia Trials Disappoint - BioSpace [biospace.com]
- 9. Tovinontrine by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. clinicaltrials.eu [clinicaltrials.eu]
